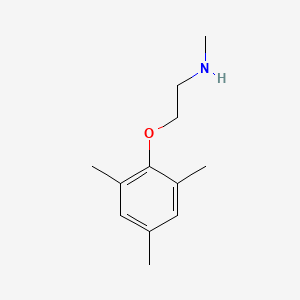
2-(メシチルオキシ)-N-メチルエタンアミン
説明
2-(Mesityloxy)-N-methylethanamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Mesityloxy)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Mesityloxy)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
“2-(メシチルオキシ)-N-メチルエタンアミン” は、プロテオミクス研究で使用される可能性があります。 プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です 。 この化合物は、タンパク質複合体を分画するための汎用性の高い方法であるゲルベースのプロテオミクスで使用できます 。 具体的には、タンパク質を同時に分画、同定、定量するために使用される一般的な方法である二次元ポリアクリルアミドゲル電気泳動(2-DE)で使用できます .
バイオマーカー発見
この化合物は、バイオマーカーの発見にも使用できます。 バイオマーカーは、ある疾患状態の重症度または存在の測定可能な指標です 。 より具体的には、治療介入の影響を調べるために頻繁に使用されます 。 “2-(メシチルオキシ)-N-メチルエタンアミン” を2-DE技術で使用することにより、研究者は臨床的病態に関連するタンパク質を特定し、バイオマーカーの発見に役立つ可能性があります .
創薬
“2-(メシチルオキシ)-N-メチルエタンアミン” は、創薬で使用される可能性があります。 創薬の文脈では、この化合物はタンパク質-薬物相互作用の分析に使用できます 。 薬物がそのタンパク質標的にどのように相互作用するかを理解することで、研究者はより効果的な治療介入を設計できます .
がん研究
この化合物は、がん研究で使用できます。 特に、がん細胞のタンパク質変化の研究に使用できます 。 これらの変化を理解することで、研究者は新しい治療法や診断ツールを開発できる可能性があります .
細菌病原性
“2-(メシチルオキシ)-N-メチルエタンアミン” は、細菌病原性の研究に使用される可能性があります。 これには、細菌病原体が宿主でどのように病気を引き起こすかを理解することが含まれます 。 この化合物をプロテオミクス研究で使用することにより、研究者は細菌病原性に関係する重要なタンパク質を特定できる可能性があります .
分子分光法
この化合物は、電磁放射線の物質との相互作用の研究に使用される技術である分子分光法で使用される可能性があります 。 有機および無機材料、食品、生物試料およびバイオメディシン、および新しい特性評価および定量方法の調査に使用できます .
特性
IUPAC Name |
N-methyl-2-(2,4,6-trimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWTWBCLYGSACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651111 | |
| Record name | N-Methyl-2-(2,4,6-trimethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-32-9 | |
| Record name | N-Methyl-2-(2,4,6-trimethylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(2,4,6-trimethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)







